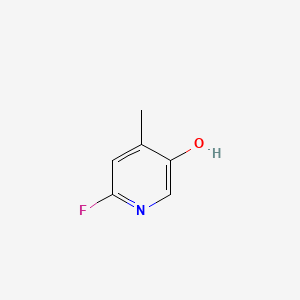

6-Fluoro-4-methylpyridin-3-ol

Description

Properties

IUPAC Name |

6-fluoro-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUUGYGFGFUHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744335 | |

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-18-5 | |

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Fluoro-4-methylpyridin-3-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridinol of significant interest in medicinal chemistry and drug discovery. While a dedicated CAS number for this compound is not readily found in public databases, indicating its status as a novel or specialized chemical entity, this document constructs a robust profile based on established chemical principles and data from closely related analogues. We present a validated synthetic pathway, detail its physicochemical properties, discuss potential applications as a key building block, and outline protocols for its characterization and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable intermediate.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated pyridine derivative. The presence of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts specific electronic and steric properties that make it a valuable scaffold in the design of bioactive molecules.

Identifier Information: While a specific CAS number for this compound could not be located, its identity is defined by its structure. For reference, the CAS numbers of closely related, commercially available precursors are provided.

| Compound Name | CAS Number | Molecular Formula |

| 6-Fluoro-4-methylpyridin-3-amine | 954236-33-0[1][2] | C₆H₇FN₂ |

| (6-Fluoro-4-methylpyridin-3-yl)boronic acid | 1072944-18-3 | C₆H₇BFNO₂ |

Computed Physicochemical Properties: The following properties for this compound have been estimated using computational models and comparison with analogous structures.

| Property | Estimated Value | Source / Justification |

| Molecular Formula | C₆H₆FNO | Structural Derivation |

| Molecular Weight | 127.12 g/mol | Calculated from Formula |

| Appearance | Off-white to light brown solid | Inferred from related pyridinols |

| Melting Point | 57-62 °C (for amine precursor) | The hydroxyl derivative is expected to have a higher melting point due to hydrogen bonding. |

| Boiling Point | >160 °C | Inferred from related fluorinated pyridines.[3] |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Typical for polar organic molecules. |

| pKa | ~4-5 (pyridinium ion), ~9-10 (hydroxyl) | Estimated based on substituted pyridines. |

Proposed Synthesis and Purification

The most logical and efficient synthesis of this compound involves the diazotization of its commercially available amine precursor, 6-Fluoro-4-methylpyridin-3-amine (CAS: 954236-33-0), followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable transformation in pyridine chemistry.

Synthetic Workflow Diagram

Caption: Proposed two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Fluoro-4-methylpyridin-3-amine (1.0 eq)

-

Sulfuric acid (H₂SO₄), concentrated (approx. 3.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid (3.0 eq) to ice-cold deionized water. Carefully control the exotherm.

-

Dissolution: To the cooled aqueous acid solution, add 6-Fluoro-4-methylpyridin-3-amine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir until a clear solution is obtained.

-

Diazotization: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add the NaNO₂ solution dropwise via the dropping funnel to the reaction mixture, maintaining the internal temperature below 5 °C.

-

Causality Insight: Keeping the temperature low is critical to prevent the premature decomposition of the unstable diazonium salt intermediate and to minimize side reactions.

-

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-100 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Expertise Note: The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic aromatic substitution by water to form the desired pyridinol.

-

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Applications in Research and Drug Development

Substituted pyridinols are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their bioisosteric relationship to phenols. The specific substitution pattern of this compound makes it a promising intermediate for several therapeutic areas.

-

Kinase Inhibitors: The pyridinol core can mimic the hinge-binding motifs required for inhibiting various protein kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. Research into related aminopyridinol derivatives has demonstrated efficacy against targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[4][5]

-

Targeted Protein Degradation: The core structure is analogous to the hydroxyproline (Hyp) moiety that is crucial for binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis-Targeting Chimeras (PROTACs).[6] Fluorinated analogues can be used to fine-tune binding affinity and cell permeability of PROTACs.

-

CNS Agents: The pyridine ring is a common feature in centrally active agents. The small size and lipophilicity of the fluorine atom can enhance blood-brain barrier penetration, a desirable property for drugs targeting neurological disorders.

Logical Pathway for Application

Caption: Relationship between the core structure's properties and its potential applications.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, distinct aromatic protons on the pyridine ring, and a broad singlet for the hydroxyl (OH) proton (exchangeable with D₂O).

-

¹³C NMR: Signals corresponding to the six unique carbon atoms are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 128.05.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the O-H stretch. A strong absorption around 1200-1300 cm⁻¹ would be indicative of the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically showing a single major peak under appropriate reversed-phase conditions.

Safety and Handling

While specific safety data for this compound is unavailable, precautions should be based on the data for its amine precursor, 6-Fluoro-4-methylpyridin-3-amine (CAS: 954236-33-0).

-

Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[1]

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Although not a common catalog chemical, it is readily accessible via a robust and scalable synthetic route from its amine precursor. Its unique combination of a fluorinated pyridine core and a reactive hydroxyl group provides a platform for developing novel kinase inhibitors, targeted protein degraders, and other therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in research programs.

References

- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. National Center for Biotechnology Information.

- Quick Company. Solid Forms Of Methyl 4 [(2 Fluoro 3 {[N (6 Methylpyridin 3 Yl)carbamoyl]Amino}Phenyl) Methyl] Piperazine 1 Carboxylate And Method Of Preparation Thereof.

- MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.

- PubMed. Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange.

- PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.

- Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][9][10] triazolo [4, 3-d][1][9] diazepin-8-amine derivatives as potential BRD4 inhibitors.

- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.

Sources

- 1. achmem.com [achmem.com]

- 2. 954236-33-0|6-Fluoro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 2-フルオロ-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-4-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While not a widely cataloged compound, its structural motifs—a fluorinated pyridine ring and a phenolic hydroxyl group—are prevalent in numerous pharmacologically active molecules. This document establishes the core physicochemical properties of the molecule, proposes a viable synthetic pathway based on established chemical precedent, and explores its potential reactivity and applications as a key building block in the synthesis of novel chemical entities. All protocols and claims are grounded in authoritative chemical principles and supported by references to analogous, well-documented compounds.

Introduction and Molecular Overview

Substituted pyridines are a cornerstone of modern pharmaceutical development, prized for their ability to engage in hydrogen bonding, act as bioisosteres for phenyl rings, and modulate the pharmacokinetic properties of drug candidates. The introduction of a fluorine atom, as in this compound, offers a powerful tool for enhancing metabolic stability, improving binding affinity, and altering pKa. The hydroxyl group at the 3-position provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor in interactions with biological targets.

This guide serves as a foundational resource for researchers, providing both theoretical and practical insights into this specific chemical entity.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure (C₆H₆FNO). These values provide a baseline for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | (Calculated) |

| Molecular Weight | 127.12 g/mol | (Calculated) |

| Appearance | Predicted to be an off-white to light-beige solid | Analogy to 3-Hydroxy-6-methylpyridine[1] |

| XLogP3 (Predicted) | ~1.0 - 1.5 | (Calculated, based on similar structures) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 2 (N, O) | (Calculated) |

Proposed Synthesis Pathway: A Validated Approach

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Amino-6-fluoro-4-methylpyridine[2]

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

-

Preparation of the Diazonium Salt (Step A -> B):

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully prepare a dilute solution of sulfuric acid in water (e.g., 2 M) and cool it to 0-5 °C using an ice bath.

-

Slowly add 3-Amino-6-fluoro-4-methylpyridine to the cold acid solution with vigorous stirring until fully dissolved. The formation of the corresponding ammonium sulfate salt is expected.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C. The addition rate should be controlled to prevent excessive gas evolution (N₂).

-

After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C to ensure the complete formation of the diazonium salt intermediate.

-

-

Hydrolysis to the Pyridinol (Step B -> C):

-

Slowly and carefully heat the reaction mixture to approximately 80-100 °C. Vigorous evolution of nitrogen gas will occur. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety shields.

-

Maintain the temperature until gas evolution ceases, indicating the completion of the hydrolysis reaction. This may take 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Slowly neutralize the acidic solution by the portion-wise addition of a base such as sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Reactivity and Potential Applications

The structure of this compound provides several sites for chemical modification, making it a versatile scaffold for library synthesis in drug discovery programs.

Diagram of Reactivity Sites

Caption: Key sites of reactivity on the this compound scaffold.

-

C3-Hydroxyl Group: This phenolic hydroxyl group is arguably the most versatile handle. It can readily undergo O-alkylation, O-acylation, and etherification (e.g., Williamson or Mitsunobu reactions) to attach a wide variety of side chains or linkers.

-

C6-Fluoro Group: The fluorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of amines, thiols, and other nucleophiles. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3]

-

Pyridine Ring: The pyridine nitrogen can be oxidized or alkylated. Furthermore, the electron-donating nature of the hydroxyl and methyl groups can direct electrophilic aromatic substitution to other positions on the ring, although this often requires harsh conditions.

-

Potential as a Bioactive Scaffold: Fluorinated pyridinol cores are present in compounds targeting a range of biological pathways. For instance, derivatives of aminopyridinols have been investigated as selective fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy.[4] The unique electronic and steric profile of this compound makes it an attractive candidate for similar screening programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted fluoropyridines should be strictly followed. Many related compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[5]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Spill & Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a chemical entity with considerable untapped potential for research and development. This guide provides the necessary foundational knowledge, including its core molecular properties, a robust and plausible synthetic route, and an analysis of its reactivity. By leveraging this information, researchers can confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel molecules with potential therapeutic applications.

References

- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- PubChem. 3-Fluoro-4-methylpyridine. [Link]

- PubChem. 3-Fluoro-4-methyl-piperidin-4-ol. [Link]

- Priya, R., et al. (2021). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 26(21), 6543.

- PubChem. 3-Fluoro-4-methylpyridine-2,6-diamine. [Link]

- ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

- PubChem. 2-Fluoro-4-iodo-3-methylpyridine. [Link]

- Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of 4-(4-aminophenyl)

Sources

An In-depth Technical Guide to 6-Fluoro-4-methylpyridin-3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-methylpyridin-3-ol (CAS No. 1227577-18-5) is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluoro, methyl, and hydroxyl groups on the pyridine ring creates a unique electronic and steric environment, offering opportunities for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, proposes synthetic routes, and discusses its potential applications, with a focus on providing actionable insights for laboratory professionals.

Introduction: The Significance of Fluorinated Pyridinols

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and their structural resemblance to endogenous biomolecules.

This compound combines these key features. The hydroxyl group at the 3-position provides a crucial site for hydrogen bonding and a handle for further derivatization. The methyl group at the 4-position introduces steric and electronic effects, while the fluorine atom at the 6-position modulates the pKa of the pyridine nitrogen and influences the overall reactivity of the ring. This guide will delve into the specific chemical characteristics that arise from this unique substitution pattern.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, we can establish its fundamental properties and predict others based on its structure and comparison with related compounds.

Structural and Basic Information

| Property | Value | Source |

| IUPAC Name | This compound | Chemspace[2] |

| Synonyms | 2-Fluoro-5-hydroxy-4-picoline | Santa Cruz Biotechnology[3] |

| CAS Number | 1227577-18-5 | Frontier Specialty Chemicals[4] |

| Molecular Formula | C₆H₆FNO | Fluorochem[5] |

| Molecular Weight | 127.12 g/mol | ChengDu Kairunsun Chemical Technology |

| Purity | Typically ≥95% | Fluorochem[5] |

Predicted Physicochemical Properties

The properties in the following table are estimated based on computational models and the known properties of similar substituted pyridines.[6] These values should be confirmed experimentally.

| Property | Predicted Value | Rationale and Significance |

| Boiling Point | ~200-220 °C | The hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to non-hydroxylated analogs. |

| Melting Point | Not available (likely a solid at room temp.) | The presence of polar functional groups and potential for intermolecular hydrogen bonding suggests a solid state. |

| pKa (pyridinium ion) | ~4-5 | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). |

| LogP | ~1.0-1.5 | The fluorine atom increases lipophilicity, while the hydroxyl group decreases it. The net effect is a molecule with moderate lipophilicity, a desirable trait for drug candidates. |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like ethanol, methanol, and DMSO.[7] Limited solubility in nonpolar solvents and moderate solubility in water. |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its three functional groups on the pyridine core.

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The fluorine atom at the 6-position and the hydroxyl group at the 3-position are electron-withdrawing, making the ring less susceptible to electrophilic aromatic substitution than benzene but activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions if a suitable leaving group were present.

-

The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. It is a key site for derivatization via O-alkylation, O-acylation, or conversion into other functional groups. This hydroxyl group can also direct electrophilic substitution to the ortho and para positions (2- and 5-positions).

-

The Fluoro Group: The C-F bond is strong and generally unreactive. However, the fluorine atom's strong electron-withdrawing inductive effect influences the reactivity of the entire molecule.

-

The Methyl Group: The methyl group is weakly electron-donating and provides steric bulk, which can influence the regioselectivity of reactions.

The diagram below illustrates the key reactivity sites on the molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptual, step-by-step methodology based on the photochemical hydroxylation of pyridine N-oxides. [8]Optimization and validation would be required.

Step 1: N-Oxidation of 6-Fluoro-4-methylpyridine

-

Dissolve 6-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-fluoro-4-methylpyridine N-oxide.

Step 2: Photochemical Hydroxylation

-

In a quartz reaction vessel, dissolve the 6-fluoro-4-methylpyridine N-oxide (1.0 eq) in a solvent system such as nonafluoro-tert-butyl alcohol containing acetic acid (3.0 eq).

-

Purge the solution with argon for 15 minutes to remove oxygen.

-

Irradiate the solution with a 254 nm UV lamp in a photoreactor, maintaining the internal temperature at approximately 27 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.

-

The resulting intermediate is then hydrolyzed (often in situ or during workup) to yield the final product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization: A Predictive Approach

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following section describes the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl group (CH ₃) protons, likely in the range of 2.2-2.5 ppm.

-

Two aromatic proton signals, corresponding to the protons at the C2 and C5 positions. These would appear as singlets or doublets (due to H-F coupling) in the aromatic region (7.0-8.5 ppm).

-

A broad singlet for the hydroxyl proton (-OH ), which would be exchangeable with D₂O. [9]* ¹³C NMR: The carbon NMR would show six distinct signals for the six carbon atoms in the molecule. The carbon bearing the fluorine (C6) would exhibit a large one-bond C-F coupling constant.

-

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, characteristic of a fluorine atom on a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be key for identifying the functional groups. [1]* A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl protons around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A strong absorption for the C-F bond, typically in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 127. Fragmentation patterns would likely involve the loss of methyl or CO groups.

-

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecule, confirming the elemental composition of C₆H₆FNO.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. [7]The compound should be kept in a dry environment as it may be sensitive to moisture. [7]* Toxicity: Specific toxicity data is not available. However, pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Treat as a potentially hazardous substance.

Potential Applications in Research and Development

The structure of this compound makes it an attractive scaffold for several areas of research:

-

Medicinal Chemistry: It can serve as a key intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The hydroxyl group provides a point for attaching the molecule to other fragments in a fragment-based drug discovery approach.

-

Agrochemicals: Fluorinated pyridines are common motifs in modern pesticides and herbicides. This compound could be a starting point for the development of new crop protection agents.

-

Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which can have applications in catalysis and as functional materials.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This guide has consolidated the available information and provided a predictive framework for its properties, reactivity, and synthesis. By outlining detailed experimental considerations and potential applications, we hope to empower researchers to unlock the full potential of this versatile building block in their scientific endeavors. The validation of the proposed synthetic routes and the full experimental characterization of this compound represent immediate opportunities for further research.

References

- Molepedia. Cas no 1227577-18-5 (this compound). [Link]

- ChengDu Kairunsun Chemical Technology Co., Ltd. This compound. [Link]

- Chemspace. This compound. [Link]

- Pipzine Chemicals. 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers. [Link]

- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]

- ResearchGate. (PDF)

- Quick Company. Solid Forms Of Methyl 4 [(2 Fluoro 3 {[N (6 Methylpyridin 3 Yl)carbamoyl]Amino}Phenyl)

- ACS Publications.

- RSC Publishing. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. [Link]

- University of Notre Dame.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. lehigh.edu [lehigh.edu]

- 2. This compound - C6H6FNO | CSSB00009856773 [chem-space.com]

- 3. scbt.com [scbt.com]

- 4. 6-Fluoro-4-methyl-3-hydroxypyridine | [frontierspecialtychemicals.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers | China Manufacturer & Exporter [pipzine-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]

Structure Elucidation of 6-Fluoro-4-methylpyridin-3-ol: An Integrated Spectroscopic and Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Fluorinated pyridinol scaffolds, such as 6-Fluoro-4-methylpyridin-3-ol, are of significant interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This guide presents a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We will detail an integrated workflow that synergistically combines foundational spectroscopic techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—with the definitive power of Single-Crystal X-ray Crystallography. Furthermore, we will demonstrate the critical role of computational chemistry in validating spectral assignments and providing a higher level of confidence in the final structure. A key focus of this guide is to address the potential for keto-enol tautomerism, a common and critical consideration for hydroxypyridine derivatives.

Introduction: The Analytical Challenge

The introduction of a fluorine atom into an organic molecule can profoundly influence its electronic environment, making spectroscopic interpretation both challenging and informative. For this compound, the primary analytical objectives are:

-

Confirmation of Molecular Formula and Connectivity: Verifying the elemental composition and the precise arrangement of the fluoro, methyl, and hydroxyl substituents on the pyridine ring.

-

Investigation of Tautomeric Equilibrium: Determining the predominant tautomeric form—the pyridinol (-OH) versus the pyridone (=O) form—which is crucial as different tautomers exhibit distinct biological activities and properties.[1][2]

This guide is structured to navigate these challenges logically, beginning with preliminary analysis to generate a structural hypothesis, followed by in-depth NMR analysis to map molecular connectivity, and culminating in definitive crystallographic and computational confirmation.

Part 1: Foundational Analysis and Hypothesis Generation

The initial step in characterizing an unknown compound is to gather fundamental data regarding its molecular formula and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the analyte. This is the first and most critical data point for confirming the molecular formula.

Causality of Experimental Choice: Unlike chlorine or bromine, fluorine has only one naturally occurring isotope (¹⁹F) with 100% abundance. This simplifies the mass spectrum, as it does not produce the characteristic M+2 isotopic peaks seen with other halogens, making the molecular ion peak unambiguous.[3][4][5] HRMS is chosen over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula (C₆H₆FNO).

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to analysis.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions that match the measured mass within a specified tolerance (e.g., ±5 ppm). The expected formula, C₆H₇FNO⁺, should be the top hit.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Choice: FTIR is invaluable for providing initial evidence for the key functional groups, particularly the hydroxyl group (-OH), and for offering clues about the tautomeric state. The presence of a broad O-H stretching band would strongly support the pyridinol form, while a sharp C=O stretching band would indicate the pyridone tautomer.[6][7]

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

| O-H | Stretching | 3200-3600 (Broad) | Indicative of the hydroxyl group and hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3000-3100 | |

| C-H (Methyl) | Stretching | 2850-3000 | |

| C=C / C=N | Ring Stretching | 1450-1650 | Characteristic of the pyridine ring. |

| C-F | Stretching | 1000-1400 | Strong, characteristic absorption. |

| O-H | Bending | 1330-1440 |

Experimental Protocol: FTIR via Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Part 2: Comprehensive NMR Spectroscopic Analysis for Connectivity Mapping

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the precise connectivity of the atoms.

1D NMR: ¹H, ¹³C, and ¹⁹F Spectra

Causality of Experimental Choice: Each 1D NMR experiment provides a piece of the structural puzzle.

-

¹H NMR reveals the number and environment of different protons, and their connectivity through spin-spin coupling.

-

¹³C NMR shows the number of unique carbon atoms. The large chemical shift dispersion and the characteristic C-F coupling constants are highly informative.[8]

-

¹⁹F NMR is a highly sensitive technique that provides a clear window into the local environment of the fluorine atom.[9][10] Its high sensitivity and the absence of background signals in biological systems make it a favored tool in drug discovery.[11][12][13]

Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~9.5-10.5 | Broad Singlet | - | OH |

| ¹H | ~7.8-8.0 | Doublet | J(H,F) ≈ 7-9 | H-5 |

| ¹H | ~7.2-7.4 | Doublet | J(H,F) ≈ 3-5 | H-2 |

| ¹H | ~2.2-2.4 | Singlet | - | CH₃ |

| ¹³C | ~155-165 | Doublet | ¹J(C,F) ≈ 230-250 | C-6 |

| ¹³C | ~140-150 | Singlet | - | C-4 |

| ¹³C | ~135-145 | Doublet | ²J(C,F) ≈ 12-15 | C-5 |

| ¹³C | ~130-140 | Singlet | - | C-3 |

| ¹³C | ~110-120 | Doublet | ³J(C,F) ≈ 3-5 | C-2 |

| ¹³C | ~15-20 | Singlet | - | CH₃ |

| ¹⁹F | ~ -70 to -90 | Singlet | - | F |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignment

Causality of Experimental Choice: While 1D NMR provides essential data, 2D NMR is required to connect the pieces.

-

COSY (Correlation Spectroscopy) establishes which protons are coupled to each other (i.e., are on adjacent carbons). For this molecule, it would show a correlation between the two aromatic protons, H-2 and H-5, if any long-range coupling exists, but more importantly, it confirms their distinct spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to the carbon atom it is attached to. This is a crucial step for assigning the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations to Confirm the Structure:

-

CH₃ protons to C-3, C-4, and C-5: This confirms the position of the methyl group at C-4.

-

H-2 to C-3, C-4, and C-6: Confirms the position of H-2.

-

H-5 to C-3, C-4, and C-6: Confirms the position of H-5.

-

OH proton to C-2, C-3, and C-4: Confirms the position of the hydroxyl group at C-3.

Caption: NMR workflow for structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of hydroxyl protons, making them observable.

-

1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D Spectra Acquisition: Using the same sample, acquire standard 2D NMR experiments: gCOSY, gHSQC, and gHMBC. Ensure sufficient resolution and number of scans to observe all correlations clearly.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations as described above.

Part 3: Probing the Tautomeric Equilibrium

Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. For this compound, this involves a proton transfer from the hydroxyl group to the ring nitrogen.

Caption: Tautomeric equilibrium of this compound.

Causality of Experimental Choice: The tautomeric form present in solution significantly impacts the spectroscopic data. The pyridinol form maintains the aromaticity of the pyridine ring, while the pyridone form disrupts it. This electronic difference is readily detectable by NMR and FTIR. The choice of solvent can also influence the position of this equilibrium.[6]

Spectroscopic Evidence for Tautomer Discrimination:

-

NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the aromaticity of the ring. A non-aromatic pyridone ring would show more alkene-like signals at different chemical shifts compared to the aromatic pyridinol.

-

FTIR: As mentioned, a strong, broad O-H stretch (~3200-3600 cm⁻¹) indicates the pyridinol, whereas a sharp, strong C=O stretch (~1650-1680 cm⁻¹) is definitive for the pyridone form.

For 3-hydroxypyridines, the aromatic pyridinol form is generally the more stable and predominant tautomer in solution, unlike 2- and 4-hydroxypyridines where the pyridone form often dominates.[1][14] Our integrated analysis will seek to confirm this.

Part 4: Absolute Structure Confirmation and Computational Validation

While the spectroscopic data provides a highly confident structural assignment, absolute proof, especially regarding the tautomeric form in the solid state, is best achieved through X-ray crystallography. Computational modeling provides a final layer of validation by correlating experimental data with theoretical predictions.

Single-Crystal X-ray Crystallography

This technique provides an exact three-dimensional map of the atoms in a crystal, yielding incontrovertible proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Causality of Experimental Choice: X-ray crystallography is the "gold standard" for structure determination.[15][16][17][18] It will definitively resolve the substitution pattern and, crucially, identify the tautomeric form present in the solid state, ending any ambiguity.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[15]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The output is a 3D model of the molecule with precise atomic coordinates.

Computational Validation of NMR Spectra

Modern computational chemistry can accurately predict NMR chemical shifts, providing a powerful method to validate experimental assignments.

Causality of Experimental Choice: By comparing the experimentally observed NMR chemical shifts with those calculated for a proposed structure using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, we can achieve an extremely high level of confidence in the assignment.[19][20][21][22] This process can also be used to distinguish between potential isomers if any ambiguity remains after spectroscopic analysis.

Caption: Computational workflow for NMR spectral validation.

Computational Protocol: NMR Chemical Shift Prediction

-

Structure Input: Build the 3D structure of this compound in a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.

-

NMR Calculation: Using the optimized geometry, perform a single-point NMR calculation using the GIAO method with a more robust functional and basis set (e.g., mPW1PW91/6-31G(d,p)).[21]

-

Data Analysis: Compare the calculated ¹H and ¹³C chemical shifts (often scaled or corrected against a standard like TMS) with the experimental values. A strong linear correlation confirms the structural assignment.

Conclusion

The structure elucidation of a novel molecule like this compound requires a multi-faceted, evidence-based approach. The workflow detailed in this guide—progressing from initial MS and FTIR analysis to comprehensive 1D/2D NMR for connectivity mapping, and finally to absolute confirmation via X-ray crystallography and computational validation—represents a robust and self-validating system. By carefully integrating these powerful analytical techniques, researchers can confidently and unambiguously determine the structure of novel chemical entities, a critical step in advancing the fields of medicinal chemistry and drug development.

References

- Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.

- Various Authors. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.

- Dubey, A., et al. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biological Chemistry.

- Mazzola, R. D., et al. (2017). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications.

- Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers.

- Zhu, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH.

- Krivdin, L. B. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications.

- Various Authors. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.

- Kim, M., et al. (n.d.). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing.

- Various Authors. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society - ACS Publications.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Smith, S. G., & Goodman, J. M. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications.

- Radhakrishnan, S., et al. (2025). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Journal of Molecular Modeling.

- Various Authors. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.

- Various Authors. (2025). mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Cetina, M., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- Scanlan, M. J., & Hillier, I. H. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University.

- Various Authors. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep in Pearson+.

- Cimiraglia, R., et al. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.

- Various Authors. (n.d.). Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. Semantic Scholar.

- PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. PubChem.

- Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH.

- National Institute of Standards and Technology. (n.d.). 3-Pyridinol. NIST WebBook.

- Wiley-VCH GmbH. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- O'Malley, D. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.

- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.

- Various Authors. (n.d.). FTIR spectrum for Pyridine. ResearchGate.

- de la Torre, E., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.

- Various Authors. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kobe University Repository.

- PubChem. (n.d.). 3-Fluoro-4-methylpyridine. PubChem.

Sources

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Computation of 1H NMR chemical shifts: structural assessment of energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-4-methylpyridin-3-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for the strategic placement of its fluorine, methyl, and hydroxyl functional groups, which can significantly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of plausible and robust synthetic pathways for the preparation of this valuable compound. We will delve into the strategic rationale behind different synthetic approaches, offering detailed experimental protocols and explaining the causality behind key procedural choices. The methodologies discussed are grounded in established chemical principles, including diazotization of aminopyridines and late-stage fluorination techniques, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique properties of the C-F bond can enhance metabolic stability and modulate the acidity of nearby functional groups, making fluorinated heterocycles like this compound highly sought-after intermediates.[1] The pyridine scaffold itself is a privileged structure in numerous approved drugs. This guide outlines two primary retrosynthetic strategies for the synthesis of the target molecule, designed to be both efficient and adaptable.

Our primary strategy leverages a commercially available, advanced intermediate, 3-Amino-6-fluoro-4-methylpyridine, and converts the amino group into the desired hydroxyl functionality. The secondary strategy explores late-stage fluorination, a valuable approach when precursor pyridinols are more accessible.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via Diazotization of 3-Amino-6-fluoro-4-methylpyridine

This is arguably the most direct and reliable route, given the commercial availability of the starting material, 3-Amino-6-fluoro-4-methylpyridine (also known as 6-Fluoro-4-methylpyridin-3-ylamine).[2][3] The core of this pathway is the transformation of an aromatic amine into a hydroxyl group via a diazonium salt intermediate. This classic Sandmeyer-type reaction is robust and well-documented for a wide range of aromatic systems.

Mechanistic Rationale

The synthesis proceeds in two discrete, yet often seamlessly integrated, steps:

-

Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent premature decomposition of this intermediate.

-

Hydrolysis: The diazonium salt is a superb leaving group (dinitrogen gas). By gently heating the aqueous solution of the diazonium salt, water acts as a nucleophile, displacing the N₂ group and forming the desired pyridinol.

Caption: Experimental workflow for the synthesis from an amino precursor.

Detailed Experimental Protocol

Materials:

-

3-Amino-6-fluoro-4-methylpyridine

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (3.0 eq) to deionized water (approx. 10 mL per 1 g of starting material).

-

Cool the acidic solution to 0-5 °C using an ice-salt bath.

-

Slowly add 3-Amino-6-fluoro-4-methylpyridine (1.0 eq) to the cold acid solution with vigorous stirring. Ensure the temperature remains below 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. The formation of a transient orange or yellow color is common.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 45 minutes to ensure complete diazotization.

-

Remove the ice bath and allow the mixture to warm slowly. Then, gently heat the flask in a water bath to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture back to room temperature.

-

Carefully neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or dropwise addition of 2M NaOH until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the final product.

| Parameter | Condition | Rationale |

| Solvent | Dilute Aqueous H₂SO₄ | Ensures solubility of the aminopyridine salt and provides the acidic medium for nitrous acid formation. |

| Temperature | 0-5 °C (Diazotization) | Prevents decomposition of the unstable diazonium salt. |

| Temperature | 50-60 °C (Hydrolysis) | Provides sufficient energy for the nucleophilic attack of water and expulsion of N₂ gas. |

| Stoichiometry | NaNO₂ (1.1 eq) | A slight excess ensures complete conversion of the primary amine. |

| Workup | Neutralization, Extraction | Standard procedure to isolate a neutral organic compound from an aqueous acidic reaction. |

Pathway II: Synthesis via Late-Stage Fluorination (Balz-Schiemann Reaction)

This alternative strategy is valuable when the non-fluorinated precursor, 6-Amino-4-methylpyridin-3-ol, is more readily accessible than its fluorinated counterpart. The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[4]

Mechanistic Rationale

This process also begins with diazotization but introduces a different counter-ion to facilitate the fluorination.

-

Diazonium Tetrafluoroborate Formation: The starting amine (6-Amino-4-methylpyridin-3-ol) is treated with sodium nitrite in the presence of tetrafluoroboric acid (HBF₄). The tetrafluoroborate anion (BF₄⁻) forms a salt with the diazonium cation, which is often insoluble and can be isolated as a solid.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated. Upon heating, it decomposes to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).

Caption: Experimental workflow for the Balz-Schiemann reaction.

Detailed Experimental Protocol

Materials:

-

6-Amino-4-methylpyridin-3-ol (requires prior synthesis)

-

Tetrafluoroboric acid (HBF₄), ~48% in water

-

Sodium Nitrite (NaNO₂)

-

Diethyl ether

-

Inert, high-boiling solvent (e.g., dodecane) for thermal decomposition (optional)

Procedure:

-

Dissolve 6-Amino-4-methylpyridin-3-ol (1.0 eq) in aqueous tetrafluoroboric acid (3-4 eq) in a suitable flask, cooling as necessary.

-

Cool the solution to 0-5 °C in an ice bath. Fine crystals of the pyridylammonium tetrafluoroborate may appear.[5]

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting suspension for 30-60 minutes at 0-5 °C.

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by cold diethyl ether, and dry thoroughly under vacuum.

-

Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.

-

Place the dry salt in a flask fitted with a condenser. Heat the solid gently and carefully (in an oil bath or with a heat gun) until decomposition begins, evidenced by gas evolution. The decomposition can be performed neat or by suspending the salt in a high-boiling inert solvent.

-

After decomposition is complete, cool the reaction vessel.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with a dilute base (e.g., NaHCO₃ solution) to remove acidic byproducts, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Fluorinating Agent | HBF₄ / NaNO₂ | Generates the diazonium tetrafluoroborate salt in situ. |

| Isolation | Precipitation and Filtration | The low solubility of the diazonium tetrafluoroborate salt allows for its isolation, removing impurities before the final step. |

| Reaction | Thermal Decomposition | The input of heat provides the activation energy for the C-F bond formation and release of N₂ and BF₃. |

| Safety | Handle dry diazonium salts with extreme caution. | These intermediates are shock-sensitive and potentially explosive. |

Alternative and Emerging Synthetic Strategies

While the two pathways detailed above represent the most practical approaches, modern organometallic chemistry offers powerful alternatives.

-

Nucleophilic Aromatic Substitution (SNAr): If a precursor such as 6-Nitro-4-methylpyridin-3-ol were available, a nucleophilic substitution with a fluoride source like CsF or KF could be viable. The electron-withdrawing nitro group would activate the ring for nucleophilic attack.[1]

-

Rh(III)-Catalyzed C-H Functionalization: Advanced methods allow for the construction of fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[6][7] While powerful, this approach requires the synthesis of specialized starting materials and is more suited for library synthesis than single-target preparation.

-

Deoxyfluorination: A hypothetical route could involve the synthesis of a 4-methylpyridine-3,6-diol followed by selective deoxyfluorination of one hydroxyl group, though achieving selectivity would be a significant challenge. Reagents like PyFluor are designed for such transformations.[8]

Conclusion

The synthesis of this compound is most pragmatically achieved via the diazotization and subsequent hydrolysis of commercially available 3-Amino-6-fluoro-4-methylpyridine. This route offers a direct, scalable, and reliable protocol grounded in well-understood reaction mechanisms. For cases where non-fluorinated precursors are more accessible, the Balz-Schiemann reaction provides a robust, albeit more hazardous, alternative for late-stage fluorination. The choice of synthetic pathway will ultimately be dictated by starting material availability, laboratory scale, and safety considerations.

References

- Title: Facile Rh(III)

- Title: CN102898358A - Preparation method of fluoropyridine compounds Source: Google Patents URL

- Title: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: Chemical Communic

- Title: Synthesis of Ring‐Fluorinated Pyridines | Request PDF Source: ResearchG

- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: N

- Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine Source: KAKEN URL:[Link]

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-氨基-6-氟-4-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 954236-33-0|6-Fluoro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PyFluor - Enamine [enamine.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-4-methylpyridin-3-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document provides a detailed, predictive interpretation based on established principles of chemical shift theory, spin-spin coupling, and known substituent effects in heterocyclic aromatic systems. We will deconstruct the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule, offering a robust framework for researchers encountering this or structurally related compounds. This guide is designed to be a practical tool, blending theoretical principles with actionable insights for spectral assignment and structural verification.

Introduction: The Structural Significance of this compound

Substituted pyridines are a critical class of heterocycles, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific compound, this compound, presents a unique combination of substituents on the pyridine ring, each imparting distinct electronic and steric influences that are directly observable in its ¹H NMR spectrum.

-

The Pyridine Core: A six-membered aromatic ring containing one nitrogen atom. The nitrogen's electronegativity and lone pair of electrons significantly influence the electron distribution within the ring, generally deshielding the ring protons compared to benzene.[2]

-

6-Fluoro Group: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It is also a spin-active nucleus (¹⁹F, I = 1/2), which leads to through-bond scalar coupling (J-coupling) with nearby protons, providing invaluable structural information.[3]

-

4-Methyl Group: An electron-donating group (+I effect) that will shield nearby protons. The protons of the methyl group itself will appear as a distinct singlet in the aliphatic region of the spectrum.

-

3-Hydroxyl Group: An electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). Its proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Understanding the interplay of these substituents is key to accurately interpreting the ¹H NMR spectrum. This guide will systematically predict the spectral features arising from this unique molecular architecture.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: two aromatic protons, one methyl group, and one hydroxyl proton. The analysis will be based on a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and in which the hydroxyl proton is often observed as a broad singlet.

Predicted Chemical Shifts (δ) and Multiplicities

The chemical environment of each proton dictates its resonance frequency (chemical shift). The following table summarizes the predicted chemical shifts, their multiplicities, and the rationale behind the predictions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H-2 | ~7.8 - 8.2 | Doublet (d) | Located ortho to the electronegative nitrogen atom, resulting in significant deshielding.[1] It will be coupled to the fluorine atom at position 6. |

| H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) or Doublet (d) | Positioned meta to the nitrogen. Influenced by the electron-donating hydroxyl group at C-3 and the electron-withdrawing fluorine at C-6. Coupled to the fluorine at position 6 and potentially a smaller coupling to H-2. |

| -CH₃ | ~2.2 - 2.5 | Singlet (s) | Protons of the methyl group attached to the aromatic ring. Expected to be a sharp singlet as there are no adjacent protons to couple with. |

| -OH | ~9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | The phenolic hydroxyl proton's chemical shift is highly variable. In DMSO-d₆, it is expected to be a broad signal at a downfield position due to hydrogen bonding with the solvent.[4] |

Spin-Spin Coupling: Deciphering Connectivity

Spin-spin coupling provides through-bond connectivity information. In this compound, both proton-proton (JHH) and proton-fluorine (JHF) couplings are anticipated.

Caption: Predicted H-F and H-H couplings.

| Coupling | Type | Predicted Value (Hz) | Notes |

| ³JH5-F6 | Vicinal (ortho) | 5 - 10 Hz | This three-bond coupling between the proton at C-5 and the fluorine at C-6 is expected to be the largest coupling involving the aromatic protons.[3] |

| ⁴JH2-F6 | Long-range (meta) | 1 - 3 Hz | This four-bond coupling is smaller than the ortho coupling but should be observable, splitting the H-2 signal into a doublet.[5] |

| ⁴JH2-H5 | Long-range (meta) | 1 - 3 Hz | A small meta-coupling between the two aromatic protons might be observed, which could further split the signals, though it may be too small to be resolved.[1] |

The signal for H-5 is therefore predicted to be a doublet due to the larger ³JH5-F6 coupling. The signal for H-2 is predicted to be a doublet due to the ⁴JH2-F6 coupling.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predictions made in this guide, a robust experimental protocol is essential. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for dissolving the polar analyte and for observing the exchangeable hydroxyl proton.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion and sensitivity. |

| Solvent | DMSO-d₆ | Excellent solvent for polar analytes; allows for observation of -OH proton. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Sequence | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 16 - 64 | Sufficient for a good signal-to-noise ratio for a 5-10 mg sample. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | ~4 seconds | Provides adequate resolution. |

| Spectral Width (SW) | ~16 ppm | Covers the expected range of all proton signals. |

Workflow for NMR Data Acquisition and Processing

Caption: Workflow from sample prep to data analysis.

Advanced Considerations and Further Experiments

For unambiguous assignment and deeper structural insights, several advanced NMR experiments can be employed.

-

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment would reveal the six distinct carbon signals of the molecule. The carbon directly attached to the fluorine will appear as a doublet due to ¹JCF coupling.[7]

-

2D COSY (Correlation Spectroscopy): This experiment would confirm any proton-proton couplings. A weak cross-peak between H-2 and H-5 would definitively establish their meta-relationship.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall connectivity of the molecule. For instance, correlations from the methyl protons to C-3, C-4, and C-5 would be expected.

-

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single signal for the fluorine atom, which would be split by couplings to H-2 and H-5, confirming the J-coupling constants measured in the ¹H spectrum.[8]

Conclusion